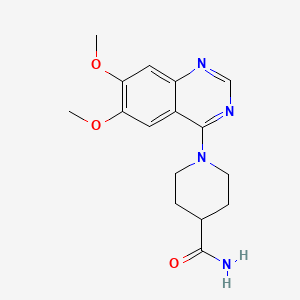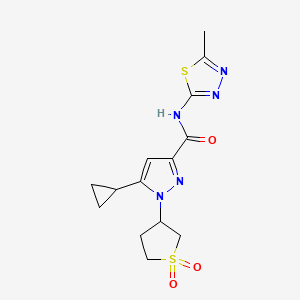
N-cyclopentylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentylcyclobutanecarboxamide” is a compound that contains a cyclobutane ring and a cyclopentane ring . Cyclobutanes are increasingly used in medicinal chemistry due to their unique puckered structure, longer C−C bond lengths, increased C−C π-character, and relative chemical inertness for a highly strained carbocycle .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, cyclobutanes in general can be synthesized using improved methods that are now commercially available .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17NO . The cyclobutane ring in the compound contributes to its unique 3D structure .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 167.25 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided by PubChem .Applications De Recherche Scientifique
Cyclobutanecarboxamide has a number of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including peptides, nucleotides, and carbohydrates. It has also been used in the synthesis of drugs, such as antibiotics and anti-cancer agents. Additionally, cyclobutanecarboxamide has been used in the study of enzyme inhibition, as well as in the study of enzyme-substrate complexes.
Mécanisme D'action
Target of Action
N-Cyclopentylcyclobutanecarboxamide primarily targets the Alcohol dehydrogenase 1A in humans . Alcohol dehydrogenase 1A is an enzyme that plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It is known that it interacts with its target, alcohol dehydrogenase 1a, leading to changes in the enzyme’s activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented. Given its target, it is plausible that it may influence pathways involving alcohol metabolism. Comprehensive studies are required to identify the exact pathways and their downstream effects .
Result of Action
Given its interaction with Alcohol dehydrogenase 1A, it may influence the metabolism of alcohols in the body . .
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanecarboxamide has a number of advantages and limitations for lab experiments. One of the major advantages of using cyclobutanecarboxamide is that it is a relatively simple molecule to synthesize. Additionally, it has a number of biochemical and physiological effects, making it a useful tool in a variety of research areas. However, one of the major limitations of using cyclobutanecarboxamide is that it is relatively unstable and can be easily degraded by heat or light.
Orientations Futures
There are a number of potential future directions for the use of cyclobutanecarboxamide. One potential direction is the use of cyclobutanecarboxamide in the development of new drugs, such as antibiotics and anti-cancer agents. Additionally, cyclobutanecarboxamide could be used in the study of enzyme inhibition and enzyme-substrate complexes. Additionally, cyclobutanecarboxamide could be used in the study of gene expression and protein structure and function. Finally, cyclobutanecarboxamide could be used in the development of new synthetic methods, such as those involving peptides, nucleotides, and carbohydrates.
Méthodes De Synthèse
Cyclobutanecarboxamide is typically synthesized via an N-alkylation reaction of cyclobutanecarboxylic acid with an alkyl halide. This reaction is typically conducted in the presence of a base, such as an alkoxide, and the product is isolated via distillation. Alternatively, cyclobutanecarboxamide can be synthesized via a condensation reaction between cyclobutanecarboxylic acid and an amine. This reaction is typically conducted in the presence of a catalyst, such as a Lewis acid, and the product is isolated via distillation.
Propriétés
IUPAC Name |
N-cyclopentylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(8-4-3-5-8)11-9-6-1-2-7-9/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJIIWUTLYIBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6512669.png)
![methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B6512672.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6512676.png)
![6-chloro-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6512687.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B6512697.png)
![1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B6512712.png)
![4-(cyclohexylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512718.png)
![4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512721.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6512726.png)
![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512744.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4'-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B6512763.png)